(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
The compound (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine featuring a phenyl ring substituted with a fluorine atom at the para-position (6-fluoro) and a trifluoromethyl (-CF₃) group at the ortho-position (2-trifluoromethyl). Its stereochemistry is defined by the (1R) configuration, which may influence its interactions with chiral biological targets or catalysts. Such methods could plausibly apply to this compound.
The presence of fluorine and trifluoromethyl groups suggests enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, traits often leveraged in medicinal chemistry . Potential applications may include roles as ligands in asymmetric catalysis or bioactive agents, inferred from structurally related compounds with anti-inflammatory or anthelmintic properties .
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14/h1-3,7H,4,14-15H2/t7-/m0/s1 |
InChI Key |
PVMVSSVWEBABDP-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CN)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Radical Trifluoromethylation: One common synthetic approach involves radical trifluoromethylation of carbon-centered radical intermediates on a suitably functionalized aromatic precursor. This step installs the trifluoromethyl group at the desired position on the phenyl ring under controlled radical conditions, often using trifluoromethyl iodide and copper catalysts to facilitate the reaction under mild conditions.
Nucleophilic Addition of Ethylenediamine: The ethane-1,2-diamine moiety is typically introduced via nucleophilic addition of ethylenediamine to an aromatic aldehyde intermediate bearing the fluorine and trifluoromethyl substituents. This reaction proceeds through the formation of an imine intermediate followed by reduction to yield the diamine.
Reduction Processes: Reduction of the imine or related intermediates is commonly achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, depending on the substrate and desired stereochemistry.
Stereochemical Control: The (1R) stereochemistry is induced either by using chiral starting materials or by employing chiral catalysts or auxiliaries during the key addition or reduction steps to ensure enantioselectivity.
Industrial Production Methods
Industrial-scale synthesis of fluorinated diamines like (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine often utilizes:
High-pressure reactors to enhance reaction rates and yields.
Copper-catalyzed trifluoromethylation using trifluoromethyl iodide, which provides efficient incorporation of trifluoromethyl groups with high selectivity.
Continuous flow reactors to optimize reaction parameters such as temperature, residence time, and mixing, improving yield and purity while enabling scale-up.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reactants/Intermediates | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Aromatic substitution | Fluorinated benzene derivative | Radical trifluoromethylation with CF3I, Cu catalyst, controlled temperature | Introduction of trifluoromethyl group at ortho or para position relative to fluorine |
| 2 | Nucleophilic addition | 2-fluoro-6-(trifluoromethyl)benzaldehyde + ethylenediamine | Solvent: dichloromethane or trifluorotoluene; temperature control (e.g., 0–25°C) | Formation of imine intermediate |
| 3 | Reduction | Imine intermediate | Lithium aluminum hydride or catalytic hydrogenation | Conversion to chiral ethane-1,2-diamine side chain |
| 4 | Purification | Crude product | Filtration, washing with water/methanol mixtures, crystallization | Isolation of pure (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Research Findings and Analytical Data
Yields and Purity: Optimized reaction conditions yield the target compound with high enantiomeric excess (typically >95%) and purity suitable for pharmaceutical or agrochemical applications.
Catalyst Efficiency: Copper catalysts in trifluoromethylation have shown high turnover numbers, enabling cost-effective industrial production.
Solvent Effects: Polar aprotic solvents such as trifluorotoluene enhance the nucleophilic addition step, improving reaction rates and selectivity.
Temperature Control: Maintaining reaction temperatures between 0°C to 25°C during nucleophilic addition and reduction steps is critical to prevent side reactions and racemization.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 2-fluoro-6-(trifluoromethyl)benzaldehyde | Commercially available or synthesized |
| Trifluoromethylation | CF3I, Cu catalyst, radical conditions | High selectivity, mild temperature (25–60°C) |
| Nucleophilic addition | Ethylenediamine, dichloromethane or trifluorotoluene | Temperature 0–25°C, inert atmosphere |
| Reduction agent | Lithium aluminum hydride or catalytic hydrogenation | Ensures complete conversion to diamine |
| Purification | Filtration, washing with water/methanol, crystallization | Achieves high purity and enantiomeric excess |
| Yield | Typically 70–85% overall | Dependent on scale and reaction optimization |
| Enantiomeric excess | >95% | Chiral induction via catalysts or auxiliaries |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or trifluorotoluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Structural Features :
- Target Compound: Mono-substituted phenyl ring (6-F, 2-CF₃), (1R) configuration.
- Analogs : Differ in substituent positions, electronic properties, and stereochemistry.
Table 1: Structural Comparison of Selected Diamines
*Calculated based on analogous compounds.
Substituent Effects :
- Electron-Withdrawing Groups (F, CF₃) : Enhance lipophilicity and stability. The trifluoromethyl group in the target compound increases steric bulk and electron withdrawal compared to methoxy (-OCH₃) or chloro (-Cl) substituents .
Physicochemical Properties
Table 2: Lipophilicity and Solubility Trends
*ClogP values estimated from analogs in .
Key Observations :
- The trifluoromethyl group in the target compound significantly elevates lipophilicity compared to methoxy or non-fluorinated analogs, which may enhance membrane permeability in biological systems .
- N-Methylation (e.g., ) further increases lipophilicity but may reduce solubility, necessitating formulation adjustments.
Table 3: Hazard Profiles of Selected Diamines
Insights :
- Trifluoromethyl groups may introduce specific hazards (e.g., acute toxicity in ), though substituent position and N-functionalization modulate risks.
Biological Activity
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, including its effects on various cancer cell lines, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine |
| CAS Number | 1391405-79-0 |
| Molecular Formula | C9H10F4N2 |
| Molecular Weight | 222.18 g/mol |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine. The compound was tested against various human tumor cell lines to evaluate its cytotoxicity and mechanism of action.
In Vitro Studies:
- Cell Lines Tested: The compound was evaluated on several cancer cell lines, including prostate (PC-3), liver (HepG2), and neuroblastoma (SH-SY5Y).
- Cytotoxicity Results: The half-maximal effective concentration (EC50) values were determined for these cell lines. For instance, in PC-3 cells, significant cytotoxicity was observed with an EC50 value of approximately 5 μM after 24 hours of exposure .
The mechanisms through which (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects include:
- Induction of Apoptosis: Studies indicated that the compound activates caspase pathways, suggesting that it induces apoptosis in cancer cells. In particular, caspase-3 activation was noted at concentrations as low as 5 μM .
- MAP Kinase Pathway Activation: The activation of mitogen-activated protein kinases (MAPKs) and c-Jun N-terminal kinase (JNK) pathways was also observed, further supporting the apoptotic mechanism similar to that of cisplatin .
Case Studies
Several case studies have documented the effects of fluorinated compounds similar to (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine:
-
Study on Fluorinated Ligands:
- Researchers explored the use of fluorinated ligands in metallodrug design and found that these compounds exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The presence of trifluoromethyl groups significantly improved the biological activity against specific cancer cell lines .
- Comparative Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
